methyl N-[1-(1-benzothiophen-3-yl)propan-2-yl]carbamate
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Overview
Description
Methyl N-[1-(1-benzothiophen-3-yl)propan-2-yl]carbamate is a chemical compound that belongs to the class of carbamates This compound features a benzothiophene moiety, which is a sulfur-containing heterocycle, attached to a propan-2-yl group through a nitrogen atom
Mechanism of Action
Target of Action
Methyl (1-(benzo[b]thiophen-3-yl)propan-2-yl)carbamate is a compound that has been studied for its potential biological activity It is known that thiophene-based analogs, which include methyl (1-(benzo[b]thiophen-3-yl)propan-2-yl)carbamate, have been of interest to scientists due to their potential as biologically active compounds .
Mode of Action
It is known that thiophene derivatives have a variety of biological effects . For instance, some thiophene derivatives are known to exhibit pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Pathways
It is known that thiophene derivatives can have a variety of effects on different biochemical pathways .
Result of Action
It is known that thiophene derivatives can have a variety of effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[1-(1-benzothiophen-3-yl)propan-2-yl]carbamate typically involves the following steps:
Formation of the Benzothiophene Intermediate: The benzothiophene moiety can be synthesized through cyclization reactions involving thiophenol and acyl chlorides.
Alkylation: The benzothiophene intermediate is then alkylated with a suitable alkyl halide, such as 1-bromo-2-propanol, to introduce the propan-2-yl group.
Carbamate Formation: The final step involves the reaction of the alkylated benzothiophene with methyl isocyanate to form the carbamate group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[1-(1-benzothiophen-3-yl)propan-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbamate group into an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of benzothiophene-3-carboxylic acid derivatives.
Reduction: Formation of N-[1-(1-benzothiophen-3-yl)propan-2-yl]amine.
Substitution: Introduction of various functional groups at the benzothiophene ring.
Scientific Research Applications
Methyl N-[1-(1-benzothiophen-3-yl)propan-2-yl]carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the carbamate group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-propanol: A compound with a similar propan-2-yl group but a different aromatic ring structure.
1-(5-bromo-1-benzothiophen-3-yl)propan-2-amine hydrochloride: A benzothiophene derivative with a bromine substituent and an amine group.
Uniqueness
Methyl N-[1-(1-benzothiophen-3-yl)propan-2-yl]carbamate is unique due to the presence of both the benzothiophene moiety and the carbamate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl N-[1-(1-benzothiophen-3-yl)propan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S/c1-9(14-13(15)16-2)7-10-8-17-12-6-4-3-5-11(10)12/h3-6,8-9H,7H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFAVFPUCNSAJFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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